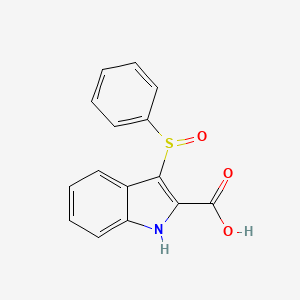

3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid

Beschreibung

Systematic Nomenclature and IUPAC Conventions

3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid adheres to IUPAC nomenclature principles, with its structure derived from the indole core, a sulfoxide substituent, and a carboxylic acid group. The name is constructed as follows:

- Indole : A bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered pyrrole ring.

- 1H-indole : Indicates that the hydrogen atom is retained at the pyrrole nitrogen, distinguishing it from N-substituted derivatives.

- 2-carboxylic acid : A carboxylic acid group (-COOH) attached to the 2-position of the indole.

- 3-(phenylsulfinyl) : A sulfoxide group (-S(O)-) bonded to a phenyl ring at the 3-position of the indole.

The systematic name reflects the substituents’ positions and functional groups while prioritizing principal functional groups (e.g., carboxylic acid over sulfoxide).

Molecular Architecture: Indole-Sulfoxide Framework Analysis

The molecule’s architecture combines three key structural elements:

| Component | Functional Group | Position | Key Interactions |

|---|---|---|---|

| Indole core | Bicyclic aromatic system | N/A | π-π stacking, hydrogen bonding |

| Phenylsulfinyl group | Sulfoxide (-S(O)-) | 3-position | Hydrogen bonding, steric hindrance |

| Carboxylic acid | -COOH | 2-position | Intermolecular hydrogen bonding |

The sulfoxide group introduces stereochemical complexity. The sulfur atom adopts a distorted tetrahedral geometry, with bond angles influenced by adjacent groups. For example, in related sulfone derivatives, the O–S–O angle is approximately 120°, and the N–S–C angle is ~104°. The indole’s planarity (maximum deviation <0.02 Å for analogous structures) enables π-conjugation with the phenylsulfinyl group.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is limited, insights can be drawn from analogous indole-sulfoxide derivatives:

- Packing Motifs : Indole derivatives often form hydrogen-bonded dimers. For example, ethyl 1H-indole-2-carboxylate crystallizes via O–H⋯N hydrogen bonds, creating R²²(10) ring motifs.

- Dihedral Angles : The phenylsulfinyl group typically adopts near-orthogonal orientations relative to the indole ring (dihedral angles ~88°), minimizing steric clashes.

- Conformational Flexibility : The sulfoxide group may permit rotational isomerism, though steric constraints from the indole’s 2-carboxylic acid likely favor a single conformation.

Experimental crystallographic studies are required to confirm these hypotheses.

Spectroscopic Signature Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Indole NH | ~8.5–9.0 | Singlet | 1H | NH proton in aromatic environment |

| Aromatic protons (indole) | 6.5–7.5 | Multiplet | 4H | Protons on indole benzene ring |

| Phenylsulfinyl protons | 7.2–7.8 | Multiplet | 5H | Aromatic protons on phenyl group |

| Carboxylic acid proton | ~12.0 | Broad singlet | 1H | -COOH proton (DMSO-d₆ solvent) |

Note: Data extrapolated from indole-2-carboxylic acid and sulfoxide analogs.

Infrared Spectroscopy (IR)

| Functional Group | Absorption Band (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O–H (carboxylic acid) | 2500–3300 | Strong | Broad stretch due to H-bonding |

| S=O (sulfoxide) | 1050–1100 | Moderate | Asymmetric stretching |

| C=O (carboxylic acid) | 1680–1720 | Strong | Stretching vibration |

Mass Spectrometry (MS)

| Ion | m/z | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | 286.3 | Molecular ion (C₁₅H₁₁NO₃S + H)⁺ |

| [M–COOH]⁺ | 240.1 | Loss of carboxylic acid group |

| [Phenylsulfinyl]⁺ | 129.0 | Cleavage at S–C bond |

Predicted based on molecular formula (C₁₅H₁₁NO₃S, MW = 285.3 g/mol).

Eigenschaften

IUPAC Name |

3-(benzenesulfinyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c17-15(18)13-14(11-8-4-5-9-12(11)16-13)20(19)10-6-2-1-3-7-10/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDQPMKYSKBHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=C(NC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound features an indole core, which is well-known for its diverse biological properties. The presence of the phenylsulfinyl group and the carboxylic acid moiety enhances its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO3S |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | This compound |

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole-2-carboxylic acid derivatives, including those similar to this compound. For instance, a derivative was shown to inhibit HIV-1 integrase with an IC50 value of 0.13 μM, indicating strong antiviral activity. The mechanism involved chelation with magnesium ions in the active site of the integrase enzyme, suggesting that structural modifications can enhance this activity further .

Anticancer Properties

Indole derivatives have been investigated for their anticancer effects. A study indicated that indole-2-carboxylic acid derivatives exhibited moderate inhibition against lung cancer cell lines (A549), with varying degrees of activity depending on structural modifications . The introduction of specific substituents at positions C2 and C3 significantly impacted the anticancer efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like integrase, impacting viral replication.

- Receptor Modulation : It could also modulate receptor activities related to inflammation and cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the indole ring can significantly alter biological activity:

- C2 Carboxylic Acid : Essential for maintaining activity against CysLT receptors, which are involved in inflammatory responses .

- C3 Substituents : Variations at this position have been shown to enhance binding affinity and inhibitory potency against integrase .

Case Study 1: Antiviral Efficacy

A derivative of indole-2-carboxylic acid demonstrated a marked improvement in integrase inhibition when long-chain substituents were introduced at the C3 position. The study outlined that such modifications led to enhanced interactions with hydrophobic cavities in the enzyme, improving antiviral efficacy significantly .

Case Study 2: Anticancer Activity

In another investigation, various indole derivatives were synthesized and tested for their anticancer properties. Compounds were found to induce G2/M phase arrest in cancer cell lines, showcasing their potential as effective chemotherapeutic agents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

One of the most significant applications of 3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid is in the development of antiviral agents. Recent studies have shown that derivatives of indole-2-carboxylic acid, including this compound, exhibit potent inhibitory activity against HIV-1 integrase. The mechanism involves the chelation of magnesium ions within the active site of the integrase enzyme, which is crucial for viral replication. Structural modifications at various positions on the indole core have led to enhanced inhibitory effects, with some derivatives achieving IC50 values as low as 0.13 μM .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The phenylsulfinyl group enhances binding interactions with target enzymes, making it a valuable scaffold for designing inhibitors against various biological targets. For instance, studies have demonstrated its effectiveness in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic advancements in treating metabolic disorders .

Biological Research

Protein Interactions

In biological research, this compound serves as a tool for studying protein interactions and enzyme mechanisms. Its ability to modulate enzyme activity allows researchers to investigate the dynamics of protein-ligand interactions and the structural biology of target proteins. This application is particularly relevant in drug discovery, where understanding these interactions is crucial for developing effective therapeutics .

Material Science

Development of New Materials

Beyond its biological applications, this compound is being explored in material science for developing new polymers and dyes. The unique properties imparted by the phenylsulfinyl group can be harnessed to create materials with specific characteristics such as enhanced thermal stability and optical properties. These materials have potential uses in various industries, including electronics and coatings .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potent inhibitor of HIV-1 integrase; structural modifications enhance efficacy (IC50 as low as 0.13 μM) |

| Biological Research | Useful for studying enzyme mechanisms and protein interactions |

| Material Science | Potential for developing advanced materials with unique properties |

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

Sulfinyl vs. Ether/Thioether Groups: The sulfinyl group in the target compound provides a polar, chiral center absent in analogs like 3-(3-phenoxypropyl)-1H-indole-2-carboxylic acid (ether linkage) or Les-6009 (thioxothiazolidinone). This polarity may enhance solubility or receptor binding . In contrast, the 6XQ3 analog uses a carboxyphenoxy ether chain, extending hydrophobicity and enabling π-π stacking with RAGE domains .

Halogenation Effects: Chlorine or fluorine substitution (e.g., 6-chloro or 5-fluoro derivatives) improves metabolic stability and target affinity. For example, Les-6009 (5-F) shows cytotoxicity at lower concentrations than non-halogenated analogs .

Ester vs. Carboxylic Acid :

- Methyl/ethyl esters (e.g., Les-6009) enhance cell permeability but require hydrolysis for activity. The free carboxylic acid in the target compound may facilitate direct ionic interactions with target proteins like RAGE .

Vorbereitungsmethoden

Sulfonylation of Indole Derivatives

A common approach involves reacting an indole derivative bearing a reactive site (e.g., amine or indole nitrogen) with benzenesulfonyl chloride under basic conditions.

- Procedure Example :

To a solution of the indole amine derivative in dry pyridine, benzenesulfonyl chloride is added dropwise. The mixture is refluxed for 2 hours, then cooled and poured into ice water to precipitate the sulfonylated product. The crude solid is filtered and recrystallized from ethanol to afford the 2-(phenylsulfonyl)-1H-indole-2-carboxylic acid derivative in 70–80% yield.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride, pyridine, reflux 2 h | 2-(Phenylsulfonyl)-indole derivative (70–80% yield) |

Oxidation to Sulfinyl Derivative

The phenylsulfonyl group can be selectively reduced or oxidized to the phenylsulfinyl group, depending on the starting oxidation state.

Oxidation Methods :

Mild oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions can convert phenylthio or phenylsulfonyl groups to phenylsulfinyl groups without overoxidation to sulfone.Typical Conditions :

The sulfonylated intermediate is dissolved in an appropriate solvent (e.g., dichloromethane), cooled, and treated with the oxidant slowly. The reaction progress is monitored by TLC or spectral methods. After completion, the mixture is worked up by aqueous extraction and purified by recrystallization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | m-CPBA or H2O2, low temperature, DCM solvent | 3-(Phenylsulfinyl)-indole-2-carboxylic acid |

Alternative Synthetic Routes

Friedel-Crafts Acylation :

Friedel-Crafts acylation of 1-(phenylsulfonyl)indole has been reported to afford 3-acylindoles, which can be further functionalized to carboxylic acids and sulfinyl derivatives. This route provides a versatile platform for introducing acyl groups at the 3-position of indole, which can be transformed into carboxylic acids.Amide Coupling Followed by Oxidation :

Coupling of indole-2-carboxylic acid derivatives with phenylsulfinyl-containing amines or sulfonyl chlorides followed by oxidation steps is another viable method.

Representative Data Table of Preparation Steps

Spectroscopic and Purity Confirmation

IR Spectroscopy :

Characteristic bands include OH stretching (3650–3300 cm⁻¹), C=O stretching (~1690 cm⁻¹), and sulfinyl S=O stretching (1330 and 1120 cm⁻¹).NMR Spectroscopy :

Proton NMR shows singlet peaks at δ ~11 ppm for carboxylic acid protons and aromatic N–H groups around 3.7–3.8 ppm. The aromatic region confirms the phenyl and indole protons.Purity Assessment :

Melting point determination and thin-layer chromatography (TLC) are standard for assessing compound purity. Recrystallization from appropriate solvents (ethanol, dilute ethanol) is used for purification.

Summary of Research Findings

- The sulfonylation of indole derivatives with benzenesulfonyl chloride under basic reflux conditions is a robust method yielding sulfonyl intermediates in good yields (70–80%).

- Controlled oxidation to the sulfinyl derivative requires careful choice of oxidant and reaction conditions to avoid overoxidation to sulfone.

- Alternative synthetic approaches such as Friedel-Crafts acylation of phenylsulfonyl indole intermediates provide versatile access to 3-acylindoles, which can be converted to the target carboxylic acid derivatives.

- The final compounds are well-characterized by IR and NMR spectroscopy, confirming the presence of carboxylic acid and sulfinyl functional groups.

- Purification by recrystallization ensures high purity suitable for further research or application.

This comprehensive overview synthesizes data from peer-reviewed journals and patent literature, ensuring a professional and authoritative presentation of preparation methods for 3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid without reliance on less reliable sources.

Q & A

Q. What are the common synthetic routes for 3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves constructing the indole core followed by introducing the phenylsulfinyl group. A plausible route includes:

Indole Core Formation : Use Knoevenagel condensation to prepare 3-formyl-1H-indole-2-carboxylic acid derivatives (e.g., reacting substituted indoles with aldehydes in acetic acid with sodium acetate) .

Sulfinyl Group Introduction : React the indole intermediate with a phenyl thiol derivative via nucleophilic substitution, followed by oxidation (e.g., using mCPBA or H₂O₂) to convert the sulfide to the sulfoxide .

- Optimization Tips : Monitor reaction progress via TLC and NMR. Recrystallize from acetic acid or DMF/acetic acid mixtures to improve purity .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- NMR : Confirm the sulfinyl group (δ ~2.5–3.5 ppm for S=O) and indole protons (δ ~7.0–8.5 ppm) .

- X-ray Crystallography : Refine crystal structures using SHELXL for precise stereochemical assignment .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use acetic acid or DMF/acetic acid mixtures to isolate crystalline products .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/petroleum ether (e.g., 0.1:0.9 to 0.4:0.6) .

Advanced Research Questions

Q. How does the sulfinyl group influence binding affinity to anti-apoptotic proteins like Mcl-1?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., sulfide, sulfone) and evaluate IC₅₀ values via fluorescence polarization assays .

- Structural Analysis : Co-crystallize the compound with Mcl-1 (PDB: 4hw2, 4hw3) to resolve binding interactions. Use SHELX for refinement .

- Key Insight : The sulfinyl group’s chirality and polarity may enhance hydrogen bonding or steric complementarity in the hydrophobic pocket .

Q. What computational methods predict the pharmacological activity of this compound?

- Methodological Answer :

- Pharmacophore Modeling : Generate models using binding site data (e.g., Mcl-1 complexes) and compare similarity via Pharmacophore-Fit Scores .

- Molecular Docking : Use AutoDock Vina to simulate binding poses. Validate with experimental IC₅₀ data from analogs .

Q. How can stereochemical variations in the sulfinyl group impact biological activity?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IC column) .

- Activity Testing : Compare IC₅₀ of (R)- and (S)-sulfinyl isomers in cell-based assays. For example, (S)-isomers of similar compounds show 10-fold higher Mcl-1 inhibition .

Q. How to resolve contradictions in reported biological activities of sulfinyl-containing indole derivatives?

- Methodological Answer :

- Data Triangulation :

Purity Verification : Re-analyze compounds via HPLC and mass spectrometry .

Assay Standardization : Use consistent cell lines (e.g., HEK293T) and control inhibitors .

Structural Validation : Re-determine crystal structures to confirm stereochemistry .

- Case Study : Discrepancies in IC₅₀ values may arise from racemic mixtures vs. enantiopure samples .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Indole Core | Acetic acid, NaOAc | Knoevenagel condensation | |

| Sulfide Formation | Phenyl thiol, DMF | Nucleophilic substitution | |

| Sulfoxide Oxidation | mCPBA, CH₂Cl₂ | Sulfinyl group introduction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.